molecular formula C6H8ClNO B8747516 N-(4-Chlorobut-2-yn-1-yl)acetamide CAS No. 29052-82-2

N-(4-Chlorobut-2-yn-1-yl)acetamide

Cat. No.: B8747516
CAS No.: 29052-82-2
M. Wt: 145.59 g/mol
InChI Key: PMLHJHJCNMWPBW-UHFFFAOYSA-N
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Description

N-(4-Chlorobut-2-yn-1-yl)acetamide is a halogenated acetamide derivative characterized by a chloro-substituted alkyne chain attached to the acetamide core. This compound’s synthesis likely involves nucleophilic substitution or alkyne functionalization, as inferred from methods described for related intermediates .

Properties

CAS No.

29052-82-2

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

N-(4-chlorobut-2-ynyl)acetamide

InChI

InChI=1S/C6H8ClNO/c1-6(9)8-5-3-2-4-7/h4-5H2,1H3,(H,8,9)

InChI Key

PMLHJHJCNMWPBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include chloro-substituted acetamides and alkyne-containing derivatives.

Compound Name Substituent Features Crystallographic Data (Space Group, Lattice Constants) Notable Observations Reference ID
N-(3-Chloro-4-hydroxyphenyl)acetamide Aromatic chloro, hydroxyl groups Not explicitly reported Identified as a photodegradation product of paracetamol
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide Meta-dichloro, trichloroacetyl group Monoclinic, P2₁/c, a=10.2 Å, b=12.3 Å, c=15.4 Å Electron-withdrawing groups enhance molecular packing
N-(4-Chloropyridin-2-yl)-N-(4-methyl-phenylsulfonyl)acetamide Chloropyridinyl, sulfonyl group Orthorhombic, Pna2₁, a=14.7 Å, b=18.3 Å, c=9.8 Å Planar geometry due to sulfonyl interactions

Insights :

  • Chloro substituents at aliphatic positions (e.g., N-(4-Chlorobut-2-yn-1-yl)acetamide) may increase lipophilicity compared to aromatic chloro analogs, influencing membrane permeability .

Pharmacological Activity Comparisons

Anti-cancer and Antimicrobial Profiles :

Compound Name Pharmacological Activity Cell Lines/Organisms Tested Key Findings Reference ID
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Anti-cancer activity HCT-1, MCF-7, PC-3 IC₅₀ = 1.2–3.8 µM (broad-spectrum)
N-(3,5-Difluorophenyl)acetamide derivatives Antimicrobial activity Gram-positive bacteria (e.g., S. aureus) MIC = 4–8 µg/mL
N-(3-Chloro-4-hydroxyphenyl)acetamide Not explicitly tested Structural similarity to bioactive metabolites

Insights :

  • Chloro and alkyne groups may enhance cytotoxicity by interacting with cellular nucleophiles, though this requires experimental validation for this compound .
  • Methoxy and sulfonyl groups in analogs improve anti-cancer activity, suggesting that substituent polarity and steric effects are critical for target binding .

Stability Considerations :

  • Aliphatic chloro-alkynes (as in the target compound) are prone to hydrolysis under acidic/basic conditions, unlike aromatic chloro derivatives .
  • Electron-withdrawing groups (e.g., trichloroacetyl) stabilize the acetamide backbone against enzymatic degradation .

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